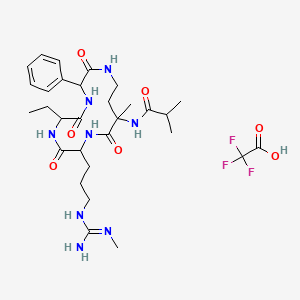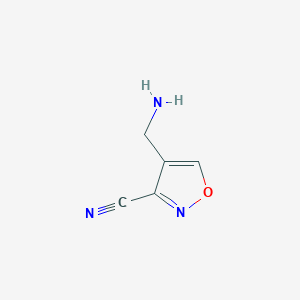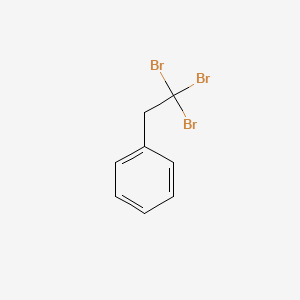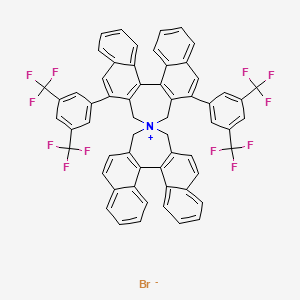![molecular formula C10H12IN B15092764 1-[(2-Iodophenyl)methyl]azetidine](/img/structure/B15092764.png)
1-[(2-Iodophenyl)methyl]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Iodophenyl)methyl]azetidine: is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(2-Iodophenyl)methyl]azetidine can be synthesized through various methods. . This method is efficient for synthesizing functionalized azetidines. Another approach involves the annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst like DABCO .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Iodophenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(2-Iodophenyl)methyl]azetidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[(2-Iodophenyl)methyl]azetidine involves its interaction with molecular targets through its strained azetidine ring. The ring strain facilitates ring-opening reactions, allowing the compound to form covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Azetidine: The parent compound of 1-[(2-Iodophenyl)methyl]azetidine, known for its ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and reactivity compared to azetidine.
Uniqueness: this compound is unique due to the presence of the iodine atom in the phenyl ring, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for synthetic and medicinal chemistry applications .
Propriétés
Formule moléculaire |
C10H12IN |
|---|---|
Poids moléculaire |
273.11 g/mol |
Nom IUPAC |
1-[(2-iodophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H12IN/c11-10-5-2-1-4-9(10)8-12-6-3-7-12/h1-2,4-5H,3,6-8H2 |
Clé InChI |
MCUOFNDDUSLIGM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CC2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15092706.png)



![1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B15092732.png)




![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium](/img/structure/B15092755.png)


